N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJGFVBGZACGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Ethyl Chain: The acetylated thiophene is reacted with an ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Bromobenzamide Moiety: The final step involves the coupling of the ethylated thiophene with 3-bromobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the benzamide moiety can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives of the acetyl group
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide depends on its specific application:
Medicinal Chemistry: It may exert its effects by interacting with specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes.
Material Science: In electronic applications, the compound’s thiophene ring can facilitate charge transport and improve the performance of electronic devices.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide)
- Core Structure : Indole-ethyl-benzamide (vs. thiophene-ethyl-benzamide in the target compound).
- Key Differences :
- Heterocycle : Indole (aromatic, basic nitrogen) vs. thiophene (sulfur-containing, less basic).
- Substituents : Benzyloxy and methyl groups on indole vs. acetyl group on thiophene.
- Activity : Compound 59 demonstrated potent in vivo efficiency in Arp2/3 inhibition assays, outperforming CK-666 . The shared 3-bromobenzamide group suggests this moiety contributes to target engagement, while the indole’s bulkiness may enhance binding specificity.
H-89 (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide)
- Core Structure: Isoquinoline-sulfonamide (vs. benzamide in the target compound).
- Key Differences :
- Bromo Position : Para-bromo on cinnamyl vs. meta-bromo on benzamide.
- Functional Groups : Sulfonamide linker vs. amide linker.
- Activity : H-89 is a kinase inhibitor targeting protein kinase A (PKA) . The para-bromo substitution may favor interactions with hydrophobic kinase pockets, whereas the target’s meta-bromo could alter steric hindrance in binding sites.

(E)-2-(i-(4-Bromobenzyl)-5-Cyanamido-2-Oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 59 in )
- Core Structure: Indolinone-quinolinyl acetamide.
- Key Differences :
- Bromo Position : 4-Bromobenzyl (para) vs. 3-bromo (meta) in the target.
- Substituents : Cyanamido group (electron-withdrawing) vs. acetylthiophen (moderately electron-withdrawing).
- Activity : Exhibited the highest activity (6.878) among compounds, suggesting electron-withdrawing groups enhance bioactivity .
Structural and Activity Trends
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Para-bromo in H-89 aligns with kinase inhibitor design, where hydrophobic substituents occupy deep pockets .
Heterocycle Impact: Thiophene (target) offers moderate electron-withdrawing effects and lower basicity vs. indole (Compound 59), which may enhance membrane permeability. Indolinone () and isoquinoline (H-89) cores enable π-π stacking with aromatic residues in enzymes .
Benzyloxy in Compound 59 increases lipophilicity, which may improve tissue penetration but reduce solubility .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a bromobenzamide core with an ethyl linkage to a 5-acetylthiophene moiety. This structural arrangement is believed to contribute to its biological activity, particularly in terms of receptor interaction and enzyme modulation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been studied for its ability to modulate nAChR subtypes, particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection .
- Histone Deacetylase Inhibition : Preliminary studies indicate that it may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been targeted in cancer therapy .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated:
- Cell Proliferation Inhibition : The compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
- Apoptosis Induction : Mechanistic studies revealed that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : The compound was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers at higher concentrations. The study concluded that the compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity Assessment
A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results showed that at a concentration of 32 µg/mL, it inhibited bacterial growth effectively. This suggests potential applications in treating infections caused by resistant bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Effect | Observed Results |
|---|---|---|
| Anticancer | Cell Viability | IC50 values < 20 µM for MCF-7 cells |
| Apoptosis Induction | Increased caspase activity | |
| Antimicrobial | Bacterial Growth Inhibition | MIC = 32 µg/mL against E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

